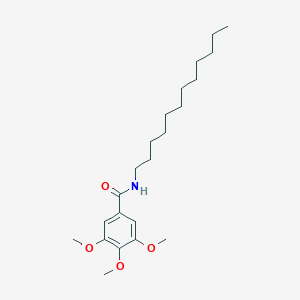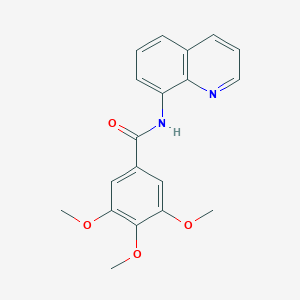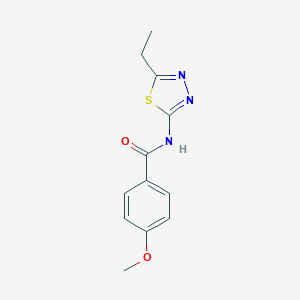![molecular formula C22H17NO4 B289780 Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)
Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate (DPCQ) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPCQ is a heterocyclic compound that contains a quinolizine ring system and is characterized by its unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has shown potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. Moreover, Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has been found to possess potent analgesic effects that make it a promising candidate for the development of novel painkillers.
Wirkmechanismus
The mechanism of action of Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate is not fully understood. However, it has been proposed that Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has also been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has been reported to exhibit various biochemical and physiological effects. Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has also been found to enhance the release of endogenous opioids, which are natural painkillers produced by the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate in lab experiments include its high potency, selectivity, and low toxicity. Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has been found to exhibit higher potency and selectivity than other COX-2 inhibitors such as celecoxib and rofecoxib. Moreover, Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has been shown to have low toxicity in animal studies. The limitations of using Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
The future directions for Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate research include the development of novel Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate derivatives with improved potency, selectivity, and pharmacokinetic properties. Moreover, the potential applications of Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate in the treatment of various diseases such as cancer, inflammation, and pain should be further explored. The elucidation of the mechanism of action of Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate and its interaction with other signaling pathways could provide valuable insights into the development of new therapeutic strategies. Finally, the development of new synthetic methods for the preparation of Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate and its derivatives could facilitate their widespread use in scientific research.
Conclusion:
In conclusion, Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate is a promising chemical compound that has potential applications in various scientific research fields. The synthesis method of Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate is relatively simple and yields high-quality product. Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate has been shown to possess various biochemical and physiological effects that make it a promising candidate for the development of novel drugs. The advantages and limitations of using Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate in lab experiments should be carefully considered. Finally, the future directions for Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate research are promising and could lead to the development of new therapeutic strategies for various diseases.
Synthesemethoden
The synthesis of Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate involves the reaction between 2-phenyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and dimethyl acetylenedicarboxylate. The reaction is catalyzed by triethylamine and yields Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate as a white crystalline solid in good yield. The purity of the synthesized Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Eigenschaften
Molekularformel |
C22H17NO4 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C22H17NO4/c1-26-21(24)18-13-17-16(14-8-4-3-5-9-14)12-15-10-6-7-11-23(15)20(17)19(18)22(25)27-2/h3-13H,1-2H3 |
InChI-Schlüssel |
OTSFNRKLYUCFOU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C3C=CC=CN3C2=C1C(=O)OC)C4=CC=CC=C4 |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C3C=CC=CN3C2=C1C(=O)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)
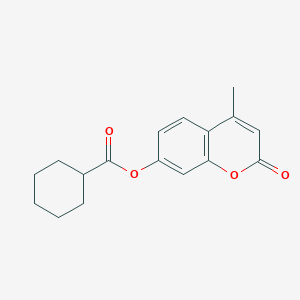

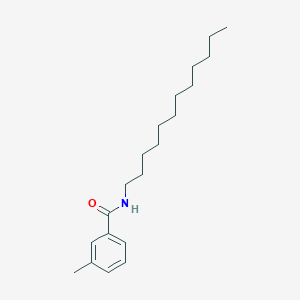
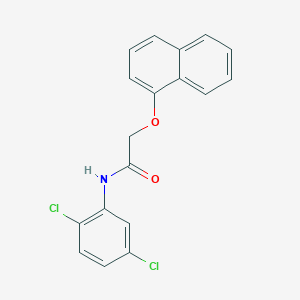
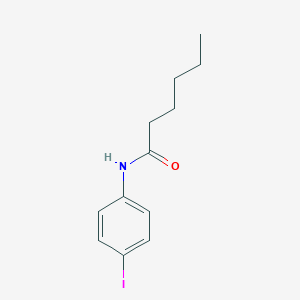
![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
